molecular formula C9H11ClO3S B1443144 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride CAS No. 91179-11-2

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride

Cat. No. B1443144
CAS RN: 91179-11-2
M. Wt: 234.7 g/mol
InChI Key: AMZJHRQSVQIDBS-UHFFFAOYSA-N
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Description

“5-Methoxy-2,4-dimethylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO3S. It contains a benzene ring which is substituted with two methyl groups, a methoxy group, and a sulfonyl chloride group .


Molecular Structure Analysis

The molecule consists of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms. Two of these carbons are substituted with methyl groups, one with a methoxy group, and one with a sulfonyl chloride group .


Chemical Reactions Analysis

The sulfonyl chloride group is highly reactive and can participate in a variety of reactions. It can react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Sulfonyl chlorides are typically colorless, oily liquids that are sensitive to moisture . They are also typically denser than water and insoluble in it .

Scientific Research Applications

Alzheimer’s Disease Research

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is used in the synthesis of sulfonamides that have shown potential in Alzheimer’s disease treatment. A study by Abbasi et al. (2018) focused on synthesizing a series of sulfonamides derived from 4-methoxyphenethylamine, which exhibited significant acetylcholinesterase inhibitory activity. This suggests its potential as a lead structure in designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).

Polymer Chemistry

In polymer chemistry, derivatives of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride have been used. Xi et al. (1984) synthesized new 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols, indicating its application in developing functional polymers with unique spectral properties (Xi, Basset, & Vogl, 1984).

Molecular and Electronic Structure Analysis

Research by Rublova et al. (2017) on sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride contributes to understanding molecular and electronic structures. Their work included quantum-chemical calculations and kinetic investigations, providing insights into the stereo-chemical characteristics of these molecules (Rublova et al., 2017).

Enzyme Inhibition Studies

N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from derivatives of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride, have been evaluated for their enzyme inhibition potential. Riaz (2020) demonstrated their significant inhibitory activity against acetylcholinesterase and α-glucosidase, which could be relevant for therapeutic applications in diseases like Alzheimer's and diabetes (Riaz, 2020).

Safety And Hazards

Sulfonyl chlorides are generally corrosive and can cause burns to the skin and eyes . They are also harmful if swallowed and can be harmful to aquatic life .

properties

IUPAC Name

5-methoxy-2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)5-8(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZJHRQSVQIDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Liles, C Rouget-Virbel, JLH Wahlman, R Rahimoff… - Chem, 2023 - cell.com
The widespread success of BINOL-chiral phosphoric acids (CPAs) has led to the development of several high molecular weight, sterically encumbered variants. Herein, we disclose an …
Number of citations: 7 www.cell.com

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